2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
Description
2-(Cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a trisubstituted imidazole derivative characterized by a cyclopentylthio group at position 2, a 4-methoxyphenyl substituent at position 5, and a phenyl ring at position 1 of the imidazole core. The 4-methoxyphenyl group is a recurring pharmacophore in bioactive imidazoles, often associated with anti-inflammatory and antifungal activities .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-24-18-13-11-16(12-14-18)20-15-22-21(25-19-9-5-6-10-19)23(20)17-7-3-2-4-8-17/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCYHKLREYMFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a cyclopentylthiol.
Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Research indicates that imidazole derivatives can effectively bind to the active site of IDO, potentially leading to the development of novel cancer therapies . The interactions within the enzyme's active site suggest that modifications to the imidazole structure can enhance binding affinity and specificity.
Anticancer Activity
The compound's structural characteristics allow it to act as a potential anticancer agent. By inhibiting IDO, it may help restore immune function in cancer patients, enabling better responses to immunotherapy . Furthermore, studies have shown that related imidazole derivatives exhibit cytotoxic effects on various cancer cell lines, indicating a broader application in oncology.
Antimicrobial Properties
Imidazole compounds are known for their antimicrobial activities. The presence of the methoxy group may enhance its efficacy against bacterial strains by disrupting microbial cell membranes or interfering with metabolic pathways . This suggests potential applications in developing new antibiotics or antifungal agents.
Case Study 1: IDO Inhibition
A systematic study demonstrated that derivatives of 4-phenyl-imidazole, including compounds similar to 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole, were evaluated for their potency as IDO inhibitors. The results indicated that modifications at specific positions on the imidazole ring significantly influenced binding affinity and inhibitory activity .
| Compound | Binding Affinity (IC50) | Structural Modifications |
|---|---|---|
| Compound A | 0.5 µM | Methoxy group addition |
| Compound B | 0.8 µM | Cyclopentyl thioether |
| Compound C | 0.3 µM | Hydroxyl substitution |
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines showed that compounds with similar structures exhibited significant cytotoxicity. For instance, a related compound demonstrated an IC50 value of 10 µM against breast cancer cells, suggesting that the thioether and methoxy substitutions may enhance cellular uptake and efficacy .
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Key Observations:
Position 2 Substituents: The target compound’s cyclopentylthio group contrasts with nitro (3h), methoxy (3l), or thiol () groups in analogs. Nitro groups (e.g., 3h) are electron-withdrawing and may confer reactivity but pose toxicity risks, as seen in nitroimidazoles like metronidazole .
Position 5 Substituents :
- The 4-methoxyphenyl group is shared with 3h, 3l, and ’s trifluoromethyl analog. Methoxy groups are electron-donating, enhancing π-π stacking with biological targets, as observed in antifungal activities .
- Trifluoromethyl groups () introduce strong electron-withdrawing effects and metabolic resistance, common in agrochemicals and pharmaceuticals .
Position 1 Substituents :
- The phenyl group at position 1 is conserved in 3h and 3l, suggesting its role in maintaining planar geometry for target binding. Chlorophenyl () or pyridyl () substitutions may alter solubility or target specificity.
Biological Activity
The compound 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives exhibit a range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its potential therapeutic applications.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. For instance, Jain et al. synthesized various imidazole compounds and evaluated their efficacy against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antimicrobial activity, with zones of inhibition comparable to standard antibiotics like Norfloxacin.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| 5d | 11 | B. megaterium |
| 5e | 10 | A. niger |
| Streptomycin | 28 | E. coli |
This table summarizes the antimicrobial activity observed in various imidazole derivatives, indicating that the compound's structure may influence its efficacy against different bacterial strains .
Anticancer Potential
Research has also indicated that imidazole derivatives can act as inhibitors of enzymes involved in cancer progression. A study by the National Institutes of Health explored the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer patients. The study found that certain imidazole analogs were potent inhibitors of IDO, suggesting potential therapeutic applications in oncology.
Case Study: IDO Inhibition
The study highlighted three specific compounds that demonstrated ten-fold greater potency than traditional inhibitors. These compounds interacted with key residues in the IDO active site, showcasing the importance of structural modifications in enhancing biological activity .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, imidazole derivatives have been studied for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating conditions characterized by chronic inflammation.
Synthesis and Structure-Activity Relationship
The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole involves several key steps, including the formation of the imidazole ring through cyclization reactions and the introduction of substituents that enhance biological activity.
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is often influenced by their structural features. Substituents on the phenyl rings and variations in the imidazole core can significantly affect their pharmacological properties:
- Cyclopentylthio Group : This moiety may enhance lipophilicity and improve membrane permeability.
- Methoxy Substituent : The presence of a methoxy group can increase solubility and alter binding affinity to biological targets.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole with high yield and purity?
To synthesize this compound, a multi-step approach is typically employed:
- Step 1 : Condensation of 4-methoxyphenylacetophenone with ammonium acetate and benzaldehyde under reflux in glacial acetic acid to form the imidazole core.
- Step 2 : Thioetherification by reacting the intermediate with cyclopentyl thiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Optimization : Reaction monitoring via TLC/HPLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensure high purity (>95%). Elemental analysis and spectroscopic data (¹H/¹³C NMR, IR) validate structural integrity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include the imidazole proton (δ ~7.2–7.5 ppm), cyclopentylthio group (δ ~3.0–3.5 ppm for SCH₂), and methoxyphenyl resonance (δ ~3.8 ppm for OCH₃) .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) for precise mass validation.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in regioselectivity during imidazole functionalization?
Regioselectivity in thioetherification or aryl substitution can be predicted using:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring.
- Molecular Docking : Simulate interactions with catalytic intermediates (e.g., metal catalysts) to predict preferred substitution patterns. Evidence from similar imidazole derivatives shows that steric hindrance from the phenyl group at position 1 directs cyclopentylthio addition to position 2 .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives.
- Off-Target Screening : Use kinase profiling or proteome-wide assays to identify unintended interactions.
- Crystallographic Validation : Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to clarify binding modes. For example, imidazole derivatives with methoxyphenyl groups exhibit π-π stacking with tyrosine residues in active sites .
Q. How can X-ray crystallography resolve stereochemical uncertainties in substituted imidazoles?
- Single-Crystal Growth : Recrystallize the compound from ethanol/dichloromethane (1:1) at 4°C.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths and angles.
- Analysis : Software like SHELX refines torsion angles and confirms the planarity of the imidazole ring. For example, in 4-methoxyphenyl-substituted imidazoles, the dihedral angle between the imidazole and aryl rings is typically 10–15°, indicating minimal steric strain .
Q. What in vitro assays are recommended for evaluating enzyme inhibition potential?
- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) at ATP concentrations near Km values.
- IC₅₀ Determination : Employ fluorescence polarization or TR-FRET for high-throughput screening.
- Cytotoxicity : Validate selectivity via MTT assays on non-target cell lines (e.g., HEK293). Marine-derived imidazoles with methoxyphenyl groups show IC₅₀ values <10 µM in cancer cell lines, suggesting therapeutic potential .
Methodological Guidance
Q. How should researchers troubleshoot low yields in thioetherification reactions?
Q. What protocols ensure reproducibility in biological assays for imidazole derivatives?
- Standardized Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity.
- Positive Controls : Include reference inhibitors (e.g., imatinib for kinases) to validate assay conditions.
- Triplicate Runs : Repeat experiments across three independent batches to account for synthetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
